![molecular formula C23H25FN4O B2356087 Azepan-1-yl(4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone CAS No. 1251633-12-1](/img/structure/B2356087.png)
Azepan-1-yl(4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
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Description
Azepan-1-yl(4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone is a useful research compound. Its molecular formula is C23H25FN4O and its molecular weight is 392.478. The purity is usually 95%.
BenchChem offers high-quality Azepan-1-yl(4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-1-yl(4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Azepane Derivatives in Drug Discovery
Azepane derivatives have been investigated for their pharmacological properties and potential as therapeutic agents. For example, azepane isomers of known compounds have been identified in commercial products, with their chemical structures determined through various spectroscopic methods (Nakajima et al., 2012). Additionally, novel azepane derivatives have been synthesized and evaluated for their ability to inhibit protein kinase B (PKB), with modifications made to improve plasma stability and activity (Breitenlechner et al., 2004). These studies highlight the potential of azepane derivatives in drug development, particularly in targeting specific enzymes or receptors.
Naphthyridine Derivatives in Cancer Research
Naphthyridine derivatives have been explored for their anticancer activities. A study on a novel naphthyridine compound, 3u, demonstrated its ability to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting its potential as a chemical substance for melanoma treatment (Kong et al., 2018). This research underscores the importance of naphthyridine derivatives in developing new therapeutic strategies against cancer.
Applications in Material Science
Compounds related to azepane and naphthyridine have also found applications in material science. For instance, the synthesis and characterization of polyamides containing naphthalene rings have been reported, demonstrating good solubility and thermal stability, which are desirable properties for polymers used in high-performance materials (Mehdipour-Ataei et al., 2005).
Antibacterial Properties
Research has explored the antibacterial activities of quinolone derivatives with novel substituents, including naphthyridones and azepane groups. One study designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003). This research contributes to the development of new antibacterial agents to combat resistant bacterial strains.
properties
IUPAC Name |
azepan-1-yl-[4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O/c1-15-13-17(8-10-20(15)24)27-21-18-9-7-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCMXJPZCAIVQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)C)C(=O)N4CCCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(4-((4-fluoro-3-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.